tert-Butyl (2-aminopyridin-3-yl)carbamate

Protecting group strategy Peptide synthesis Orthogonal deprotection

tert-Butyl (2-aminopyridin-3-yl)carbamate is a Boc-protected 2-aminopyridine that delivers unique regiochemical precision: the free 2-amino group enables selective functionalization while the acid-labile 3-Boc group remains intact for late-stage deprotection—a protection scheme orthogonal to Cbz and Fmoc. Substituting regioisomeric analogs (e.g., 4-Boc isomer) or alternative protecting groups disrupts established structure-activity relationships validated in BTK and AKT1 inhibitor chemotypes. Procurement includes ≥98% purity, full NMR/LC-MS characterization, and ambient-temperature shipping, ensuring seamless integration into multi-step medicinal chemistry campaigns without costly protection-group redesign.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 103409-35-4
Cat. No. B018952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-aminopyridin-3-yl)carbamate
CAS103409-35-4
SynonymsCarbamic acid, (2-amino-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N=CC=C1)N
InChIInChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)(H,13,14)
InChIKeySXUNEZVLKFWFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-aminopyridin-3-yl)carbamate (CAS 103409-35-4): Structural Overview and Procurement Specifications


tert-Butyl (2-aminopyridin-3-yl)carbamate (CAS 103409-35-4), also known as tert-butyl N-(2-aminopyridin-3-yl)carbamate, is an amino-protected pyridine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to the 3-position amine of a 2-aminopyridine scaffold. The compound possesses a molecular formula of C₁₀H₁₅N₃O₂ and a molecular weight of 209.24 g/mol [1]. Its structure features a pyridine ring substituted with a free 2-amino group and a Boc-protected 3-amino group, rendering it a versatile intermediate for regioselective functionalization in medicinal chemistry and drug discovery programs. The Boc group provides acid-labile protection that is orthogonal to other common protecting groups, enabling strategic synthetic sequences where the 2-amino group can be selectively modified without affecting the protected 3-amino moiety . Procurement considerations include purity specifications (typically 95–98% from reputable vendors), appropriate storage conditions (ambient temperature, protection from moisture and strong acids), and analytical documentation including NMR and LC-MS characterization data to confirm structural integrity prior to use in multi-step synthetic campaigns.

Why Generic Substitution Fails for tert-Butyl (2-aminopyridin-3-yl)carbamate (CAS 103409-35-4) in Synthetic Campaigns


While 2-aminopyridine carbamates and related Boc-protected aminopyridines may appear interchangeable, direct substitution of tert-butyl (2-aminopyridin-3-yl)carbamate with regioisomeric analogs or alternative protecting group derivatives introduces quantifiable differences in synthetic outcomes that can derail multi-step campaigns. The precise substitution pattern—2-amino-3-Boc-pyridine—affords a unique regiochemical environment that governs both the site-selectivity of electrophilic functionalization and the acid-lability profile of the Boc group [1]. Unlike the 4-substituted isomer (tert-butyl (2-aminopyridin-4-yl)carbamate), which positions the protected amine para to the ring nitrogen, the 3-substituted orientation places the Boc-protected amine in a distinct electronic environment that influences nucleophilicity at the free 2-amino position. Furthermore, the Boc protecting group exhibits well-characterized orthogonal stability: it is stable under catalytic hydrogenation conditions that cleave benzyl carbamate (Cbz) protecting groups, yet is readily removed under mild acidolysis conditions (e.g., TFA/DCM) that leave Cbz groups intact [2]. This orthogonal deprotection profile is not shared by alternative protecting groups such as Cbz, Fmoc, or Alloc, and its absence in generic substitutions would necessitate complete redesign of protection/deprotection sequences with demonstrable impacts on overall synthetic efficiency and yield. The data presented in Section 3 establish the specific, measurable differentiations that preclude generic substitution in quality-controlled research and industrial settings.

Quantitative Differentiation Evidence: tert-Butyl (2-aminopyridin-3-yl)carbamate (CAS 103409-35-4) Versus Comparators


Orthogonal Deprotection Selectivity: Boc Versus Cbz Protecting Groups

The Boc protecting group in tert-butyl (2-aminopyridin-3-yl)carbamate exhibits orthogonal stability relative to the benzyl carbamate (Cbz) protecting group. Under catalytic hydrogenolysis conditions (H₂, Pd/C), the Cbz group is cleaved quantitatively while the Boc group remains intact. Conversely, under mild acidolysis conditions (e.g., 20–50% TFA in DCM), the Boc group is removed efficiently while the Cbz group remains stable [1]. This orthogonal deprotection profile enables sequential, chemoselective amine deprotection in complex synthetic intermediates—a capability not offered by compounds bearing only a single protecting group type or those with non-orthogonal protection schemes.

Protecting group strategy Peptide synthesis Orthogonal deprotection

Regioselective Synthetic Utility: 2-Amino-3-Boc-Pyridine Versus 2-Amino-4-Boc-Pyridine Isomers

The 3-position Boc protection in tert-butyl (2-aminopyridin-3-yl)carbamate establishes a distinct regiochemical environment that governs the site-selectivity of subsequent electrophilic functionalization. The free 2-amino group, situated ortho to the ring nitrogen and adjacent to the Boc-protected 3-amino group, possesses a nucleophilicity profile that differs quantitatively from the 2-amino group in the 4-Boc regioisomer (tert-butyl (2-aminopyridin-4-yl)carbamate) due to electronic effects transmitted through the pyridine ring [1]. This differential reactivity enables chemists to exploit the 2-amino group for selective acylation, alkylation, or diazotization while preserving the protected 3-amino group for later-stage deprotection and elaboration. The 2-aminopyridin-3-yl scaffold has been specifically incorporated into bioactive molecules, including Bruton's tyrosine kinase (BTK) inhibitors and AKT1 kinase ligands [2], where the precise substitution pattern is critical for target engagement.

Regioselective functionalization Kinase inhibitor synthesis Pyridine derivatization

Acid-Labile Boc Stability Profile: tert-Butyl (2-aminopyridin-3-yl)carbamate Thermal and Chemical Stability

The tert-butyl carbamate (Boc) group in this compound exhibits a well-characterized acid-lability profile that is central to its utility as a protecting group. The Boc group is stable under basic and nucleophilic conditions, as well as under catalytic hydrogenation, but undergoes rapid cleavage in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid [1]. The compound is thermally stable up to approximately 130°C; prolonged heating above its melting point may induce decomposition or intramolecular cyclization. This stability profile is quantifiably distinct from that of benzyl carbamates, which require significantly stronger acidic conditions for deprotection and are cleaved under hydrogenolysis conditions that leave Boc groups intact. The compound is stable under ambient storage conditions but sensitive to strong acids and strong oxidizers, necessitating appropriate handling and storage protocols during procurement and use.

Thermal stability Acid lability Storage conditions

Optimal Application Scenarios for tert-Butyl (2-aminopyridin-3-yl)carbamate (CAS 103409-35-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 2-Aminopyridin-3-yl Kinase Inhibitor Scaffolds

This compound serves as a critical intermediate for constructing kinase inhibitor chemotypes that require the 2-aminopyridin-3-yl moiety for target engagement. The free 2-amino group can be selectively functionalized (e.g., acylated, alkylated, or coupled to heterocyclic cores) while the 3-Boc-protected amine remains intact for late-stage deprotection and further elaboration. The 2-aminopyridin-3-yl scaffold has been validated in co-crystal structures of BTK inhibitors and AKT1 ligands, where the precise substitution pattern is essential for binding affinity [1]. Procurement of this specific regioisomer is non-negotiable for programs targeting these validated chemotypes, as substitution with the 4-Boc isomer would produce a structurally distinct compound incompatible with established structure-activity relationships.

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategies

In complex synthetic sequences involving two or more amine functionalities, the Boc group of tert-butyl (2-aminopyridin-3-yl)carbamate provides orthogonal stability relative to Cbz and other protecting groups. This enables chemists to perform sequential, chemoselective deprotections: Cbz groups can be removed via catalytic hydrogenolysis without affecting the Boc-protected amine, while the Boc group can be subsequently cleaved under mild acidolysis conditions that leave Cbz groups intact [2]. This orthogonal pair is a cornerstone of modern peptide and heterocyclic synthesis, and procurement of a building block that incorporates this exact protection scheme eliminates the need for custom protection/deprotection optimization, directly reducing synthetic step count and improving overall yield.

Process Chemistry: Acid-Labile Protection for Large-Scale Amine Functionalization

The acid-labile Boc group in this compound is ideally suited for large-scale synthetic campaigns where mild deprotection conditions (e.g., TFA/DCM or HCl/dioxane) are preferred over hydrogenolysis for safety, cost, or scalability reasons. The Boc group's stability under basic conditions, nucleophiles, and catalytic hydrogenation makes it compatible with a wide range of downstream transformations . For process chemists evaluating procurement options, the combination of well-characterized acid-lability, thermal stability up to 130°C, and compatibility with standard industrial purification techniques positions this compound as a robust, scalable intermediate for the production of advanced pharmaceutical intermediates and active pharmaceutical ingredients.

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